4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid
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Overview
Description
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
- The compound has been identified as a cyclic substitute in the synthesis of various heterocyclic compounds. Notably, it has been utilized in the preparation of compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
- It has been used in the synthesis of new classes of amides with potential pharmacological properties, including activation of TRPV1 channels, which are significant in pain perception and inflammation (Aiello et al., 2016).
Antioxidant Properties
- Research has shown that derivatives of this compound exhibit notable antioxidant properties. This was demonstrated in a study where various derivatives were synthesized and evaluated for their ability to mitigate oxidative stress (Dovbnya et al., 2022).
Antinociceptive Activity
- Certain derivatives of the compound have been synthesized and shown to possess antinociceptive activity, which is relevant in the development of pain-relieving medications (Shipilovskikh et al., 2020).
Antimicrobial Activity
- Various studies have demonstrated the synthesis of new compounds using 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid as a starting material, which were found to have antimicrobial properties (Arora et al., 2013).
Mechanism of Action
Target of Action
This compound contains a pyridazinone ring, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to interact with a range of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets .
Mode of Action
The mode of action would depend on the specific targets of this compound. For example, some pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP or cyclic GMP in cells .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does inhibit pde enzymes, it could affect pathways involving cyclic nucleotides, such as signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits PDE enzymes, it could lead to changes in cell signaling and potentially have effects such as vasodilation or increased heart rate .
Properties
IUPAC Name |
4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(18)4-2-8-21-11-6-5-10(15-16-11)14-13(19)9-3-1-7-20-9/h1,3,5-7H,2,4,8H2,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUQDFSADRGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.